molecular formula C15H16O5S B13845532 4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol

4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol

Cat. No.: B13845532
M. Wt: 308.4 g/mol
InChI Key: UQWQVGBJGUUEFV-UHFFFAOYSA-N
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Description

4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol is an organic compound with a complex structure that includes both phenol and sulfonyl functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol typically involves the sulfonylation of phenols. One common method is the reaction of phenol derivatives with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly solvents and catalysts is becoming more prevalent in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The sulfonyl group can participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Ethoxymethoxy)phenyl)sulfonyl)phenol is unique due to the presence of both ethoxymethoxy and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a versatile compound in scientific research .

Properties

Molecular Formula

C15H16O5S

Molecular Weight

308.4 g/mol

IUPAC Name

4-[4-(ethoxymethoxy)phenyl]sulfonylphenol

InChI

InChI=1S/C15H16O5S/c1-2-19-11-20-13-5-9-15(10-6-13)21(17,18)14-7-3-12(16)4-8-14/h3-10,16H,2,11H2,1H3

InChI Key

UQWQVGBJGUUEFV-UHFFFAOYSA-N

Canonical SMILES

CCOCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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